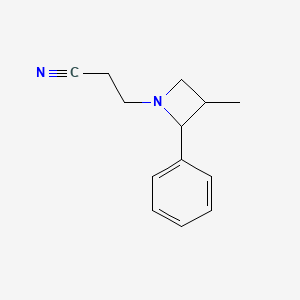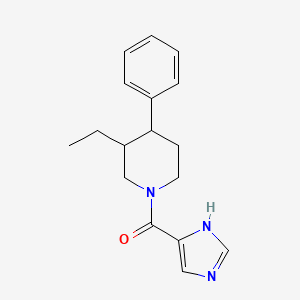![molecular formula C11H15ClN2O B7585527 N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and other conditions. Clonidine works by stimulating certain receptors in the brain that help to lower blood pressure and reduce anxiety. In
Mécanisme D'action
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide works by binding to and activating alpha-2 adrenergic receptors in the brain. This leads to a decrease in the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure and anxiety. By reducing the release of norepinephrine, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide helps to lower blood pressure and reduce anxiety.
Biochemical and Physiological Effects
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of biochemical and physiological effects. In addition to its effects on blood pressure and anxiety, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been shown to decrease heart rate, increase insulin secretion, and reduce gastric acid secretion. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been shown to have anti-inflammatory effects and to improve cognitive function in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of advantages for use in lab experiments. Its well-defined mechanism of action and relatively low toxicity make it a useful tool for investigating the role of alpha-2 adrenergic receptors in various physiological processes. However, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide also has some limitations. Its effects can be dose-dependent and may vary depending on the specific experimental conditions. In addition, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide can have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide. Some possible areas of investigation include:
- Further exploration of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide's effects on sleep and pain
- Investigation of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide's potential as a treatment for cognitive impairment in conditions such as Alzheimer's disease
- Development of more selective alpha-2 adrenergic receptor agonists for use in experimental settings
- Investigation of the potential use of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide in combination with other drugs for the treatment of various conditions, such as opioid addiction and anxiety disorders.
Conclusion
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide is a medication with a well-defined mechanism of action that has been extensively studied for its therapeutic effects in treating high blood pressure, ADHD, and anxiety. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been investigated for its potential use in the treatment of opioid withdrawal symptoms, alcohol withdrawal symptoms, and Tourette syndrome. While N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of advantages for use in lab experiments, its effects can be dose-dependent and may vary depending on the specific experimental conditions. There are many potential future directions for research on N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide, including further exploration of its effects on sleep and pain, investigation of its potential as a treatment for cognitive impairment, and development of more selective alpha-2 adrenergic receptor agonists.
Méthodes De Synthèse
The synthesis of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide involves the reaction of 2-bromo-4'-chloroacetophenone with isopropylamine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide. The synthesis of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been extensively studied for its therapeutic effects in treating high blood pressure, ADHD, and anxiety. In addition, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been investigated for its potential use in the treatment of opioid withdrawal symptoms, alcohol withdrawal symptoms, and Tourette syndrome. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been studied for its effects on sleep, pain, and cognitive function.
Propriétés
IUPAC Name |
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)13-11-9(12)5-4-6-10(11)14-8(3)15/h4-7,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIDUENFHJYBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=C1Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)



![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)

![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)

![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)
